

Solid-phase synthesis of 2-thiazoline-containing peptides

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Compound of Interest

Compound Name: 2-(Methylthio)-2-thiazoline

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Application Notes & Protocols

Topic: Solid-Phase Synthesis of 2-Thiazoline-Containing Peptides

Introduction: The Significance of the Thiazoline Scaffold in Peptide Therapeutics

Peptides containing heterocyclic scaffolds, particularly the 2-thiazoline ring, represent a class of molecules with immense therapeutic potential. Found in a diverse array of bioactive natural products, these structures are considered "privileged" in drug discovery.^{[1][2]} The incorporation of a thiazoline moiety into a peptide backbone often imparts crucial pharmacological advantages, including enhanced conformational rigidity, increased stability against proteolytic degradation, and improved cell permeability.^{[1][2]}

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of modern peptide chemistry, enabling the efficient and automated construction of complex peptide sequences.^{[3][4]} This guide provides a detailed framework for the integration of 2-thiazoline synthesis into the well-established Fmoc/tBu SPPS workflow. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss critical parameters that ensure a successful synthesis. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug development to access these valuable peptide analogues.

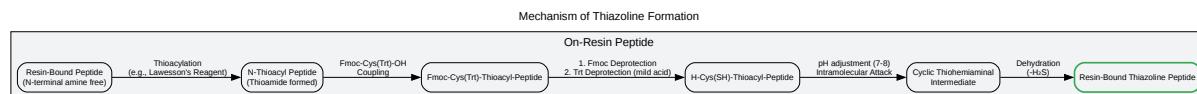
Core Principle: The Mechanism of On-Resin Thiazoline Formation

The successful incorporation of a 2-thiazoline ring during SPPS hinges on a key chemical transformation: the intramolecular cyclodesulfhydration of an N-thioacyl-cysteine derivative. This process is elegant in its efficiency and is typically performed on the solid support under mild conditions to preserve the stereochemical integrity of the peptide.

The generally accepted mechanism proceeds as follows:

- Thioamide Formation: The peptide chain is elongated on the resin, and at the desired position, the N-terminal amine is converted into a thioamide.
- Cysteine Coupling: A protected cysteine residue is then coupled to this N-thioacyl peptide.
- Intramolecular Cyclization: Upon deprotection of the cysteine's thiol group, the nucleophilic thiolate anion attacks the electrophilic carbon of the thioamide.
- Dehydration/Expulsion: This attack forms a tetrahedral intermediate which subsequently collapses, expelling a molecule of hydrogen sulfide (H_2S) to yield the stable 2-thiazoline ring.
[\[5\]](#)[\[6\]](#)[\[7\]](#)

This reaction is often triggered by a simple change in pH to a neutral or slightly basic environment, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate.[\[6\]](#)
[\[7\]](#)



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Figure 1: Proposed mechanism for on-resin 2-thiazoline formation.

Overall Synthetic Workflow

The synthesis of a 2-thiazoline-containing peptide is seamlessly integrated into the standard Fmoc-SPPS workflow. The process involves standard peptide elongation cycles, followed by a specialized sequence of reactions to form the heterocycle, and concludes with cleavage and purification.

SPPS Workflow for Thiazoline Peptides

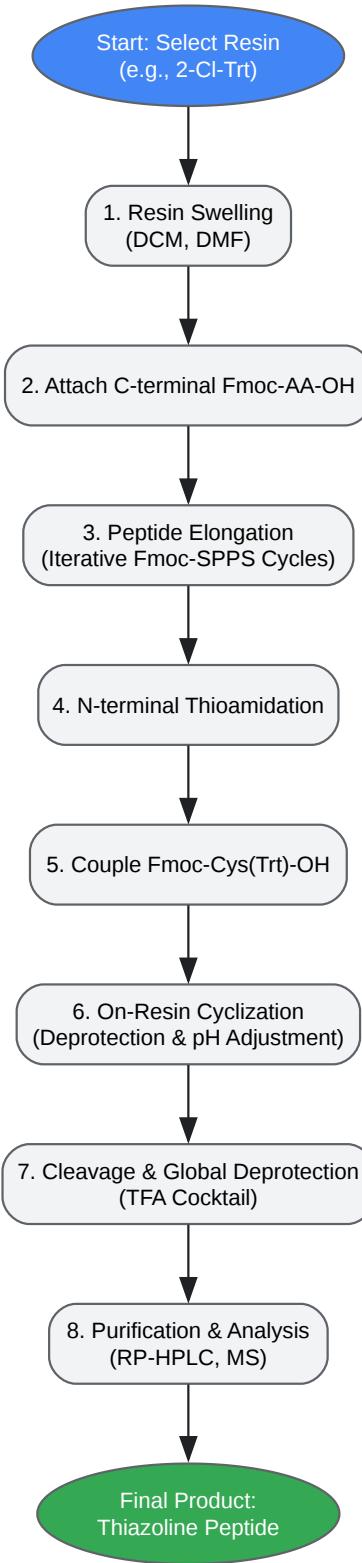
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Figure 2: High-level workflow for solid-phase synthesis of thiazoline peptides.

Data & Reagent Summary

Effective SPPS relies on precise control over reagents and reaction conditions. The following tables summarize typical parameters for the key stages of the synthesis.

Table 1: Standard Fmoc-SPPS Cycle Parameters

Step	Reagent/Solvent	Equivalents (vs. Resin Capacity)	Time	Purpose
Swelling	Dichloromethane (DCM), Dimethylformamide (DMF)	N/A	20-30 min	Prepares resin matrix for reaction. [4]
Fmoc Deprotection	20% Piperidine in DMF	N/A	2 x 10 min	Removes temporary Nα-Fmoc group.
Washing	DMF, DCM	N/A	5 x 1 min	Removes excess reagents and byproducts.
Amino Acid Coupling	Fmoc-AA-OH / HBTU / DIPEA	4 / 3.9 / 8	45-60 min	Forms the peptide bond.

| Washing | DMF, DCM | N/A | 5 x 1 min | Removes excess coupling reagents. |

Table 2: On-Resin Thiazoline Formation Parameters

Step	Reagent/Solvent	Equivalents	Temp.	Time	Key Consideration
Thioamidation	Thioacylation Reagent (e.g., dithioesters)	5	RT	2-4 h	Ensure complete conversion of the N-terminal amine.
Cys Coupling	Fmoc-Cys(Trt)-OH / HBTU / DIPEA	4 / 3.9 / 8	RT	1-2 h	Standard coupling protocol.
Thiol Deprotection	2.5% TIPS, 2.5% H ₂ O in TFA	N/A	RT	2 x 2 min	Selectively removes acid-labile Trt group.

| Cyclization | 50% ACN in aq. buffer (pH 7.5) | N/A | RT | 1-3 h | Mild, neutral pH is critical to prevent epimerization.[6][7] |

Table 3: Common TFA Cleavage Cocktails

Reagent Name	Composition (v/v)	Application Notes
Reagent B[8]	88% TFA, 5% Phenol, 5% H ₂ O, 2% TIPS	General purpose; effective for Trt-based protecting groups. Does not prevent Met oxidation.
Reagent K[8]	82.5% TFA, 5% Phenol, 5% H ₂ O, 5% Thioanisole, 2.5% EDT	Stronger cocktail for peptides with multiple Arg, Trp, Cys, or Met residues.

| "Odorless" Cocktail| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIPS) | Reduces use of odorous thiols. TIPS scavenges carbocations.[8][9] |

TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate); DIPEA: N,N-Diisopropylethylamine; EDT: 1,2-Ethanedithiol.

Detailed Experimental Protocols

Protocol 1: General Fmoc-SPPS Elongation Cycle

This protocol describes a single cycle for adding one amino acid to the growing peptide chain on the solid support.

- Resin Preparation: Place the resin in a suitable SPPS reaction vessel. Swell the resin in DMF for 30 minutes.[4]
- Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
- Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times). Perform a Kaiser test to confirm the presence of a free primary amine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (4 eq) and HBTU (3.9 eq) in DMF.
 - Add DIPEA (8 eq) to the vial to activate the amino acid (solution may change color).
 - Immediately add the activated amino acid solution to the resin.
 - Agitate at room temperature for 45-60 minutes.
- Washing: Drain the coupling solution. Wash the resin with DMF (5 times) and DCM (3 times). Perform a Kaiser test to confirm the reaction has gone to completion (negative result).

- Repeat: Repeat steps 2-5 for each amino acid in the sequence up to the position preceding the cysteine.

Protocol 2: On-Resin Thiazoline Formation

This protocol is performed after the linear peptide precursor has been assembled. It assumes the N-terminal Fmoc group of the peptide has been removed.

- Thioamidation:
 - Swell the resin-bound peptide in DMF.
 - Add a solution of the desired thioacylating agent (e.g., 1-(Fmoc- α -aminothioacyl)-6-nitrobenzotriazole, 5 eq) in DMF.[6]
 - Agitate at room temperature for 2-4 hours. Monitor the reaction for completion via a microcleavage and LC-MS analysis.
 - Wash the resin thoroughly with DMF and DCM.
- Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH using the standard coupling protocol (Protocol 1, Step 4).
- Fmoc Deprotection: Remove the Fmoc group from the newly added cysteine using the standard deprotection protocol (Protocol 1, Step 2).
- Selective Thiol Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a solution of 95% TFA, 2.5% H₂O, 2.5% TIPS for 2 minutes. Drain and repeat. This step is rapid to minimize premature cleavage from hyper-acid sensitive resins like 2-Cl-Trt.
 - Wash the resin immediately and thoroughly with DCM, followed by DMF.
- Cyclization and Thiazoline Formation:

- Wash the resin with the cyclization buffer (e.g., 50% acetonitrile in 50 mM sodium phosphate buffer, pH 7.5).
- Suspend the resin in the cyclization buffer and agitate gently at room temperature for 1-3 hours.^[6] The reaction progress can be monitored by analyzing small aliquots of the resin via microcleavage and LC-MS.
- Once the reaction is complete, wash the resin with water, DMF, and DCM, then dry it under vacuum.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol releases the final peptide from the solid support and removes all side-chain protecting groups. Perform this procedure in a certified fume hood.

- Preparation: Place the dried, peptide-bound resin (approx. 100 mg) in a 10 mL reaction vessel.
- Cleavage:
 - Cool the vessel in an ice bath.
 - Add 2-3 mL of a cold, freshly prepared cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS).^[8]
 - Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
- Peptide Precipitation:
 - Filter the resin from the TFA solution into a cold 50 mL centrifuge tube.
 - Wash the resin with a small amount of fresh TFA and combine the filtrates.
 - Add cold methyl-tert-butyl ether (MTBE) (approx. 10 times the volume of the TFA) to the filtrate to precipitate the crude peptide.
 - Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the ether.

- Drying: Wash the peptide pellet with cold MTBE two more times. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis

- Purification:
 - Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
 - Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
 - Collect fractions and analyze them by analytical LC-MS.
- Characterization:
 - Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
 - Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and, if necessary, NMR spectroscopy.

Trustworthiness & Self-Validation: In-Process Controls

To ensure the success of the synthesis, in-process controls are critical.

- Kaiser Test: Used after coupling and deprotection steps to qualitatively check for free primary amines. A positive test (blue beads) after deprotection and a negative test (yellow/clear beads) after coupling confirms the reaction's progress.
- Microcleavage & LC-MS: Before committing the entire batch of resin to the next step (especially post-cyclization or before final cleavage), a small sample of beads (5-10 mg) can be cleaved. The resulting solution is analyzed by LC-MS to confirm the mass of the expected intermediate or product, providing a crucial checkpoint for the synthesis. This is the most definitive method for verifying the success of the thiazoline formation step.

By integrating these checkpoints, the protocols become a self-validating system, allowing for early detection of potential issues and ensuring the integrity of the final product.

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